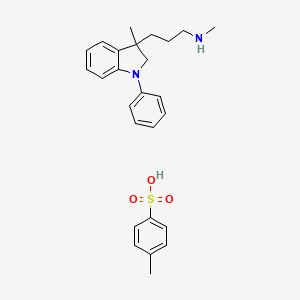

Daledalin tosylate

概要

説明

ダレダリン トシレート: は、1970 年代にファイザーによって開発された選択的ノルエピネフリン再取り込み阻害剤です。主に抗うつ効果の可能性について調査されました。 この化合物は、カテコールアミンの作用を増強し、ノルアドレナリンによって誘導される低体温を逆転させることが知られています .

準備方法

合成経路と反応条件: ダレダリン トシレートは、アメダリンをジボランで還元することによって合成できます . このプロセスには、p-トルエンスルホニルクロリドなどのスルホニルクロリドを使用して、ヒドロキシル基を良好な脱離基に変換することが含まれます .

工業生産方法: ダレダリン トシレートの工業生産には、実験室環境と同様の反応条件を使用した大規模合成が含まれます。このプロセスは収率と純度が最適化されており、化合物が医薬品基準を満たしていることを保証します。

化学反応の分析

Chemical Reactions Involving Daledalin Tosylate

This compound can participate in several types of chemical reactions, primarily nucleophilic substitutions and eliminations. The presence of the tosylate group enhances the reactivity of the molecule by converting the alcohol functional group into a better leaving group.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound typically follow either an or mechanism depending on the structure of the substrate and the nature of the nucleophile.

-

$$ S_N2 Mechanism :**

-

In this mechanism, a strong nucleophile attacks the carbon atom bonded to the tosylate group, leading to a direct substitution.

-

The reaction proceeds with inversion of configuration at the chiral center if applicable.

-

-

$$ S_N1 Mechanism :**

-

This mechanism is favored in cases where the substrate is tertiary or stabilized by resonance.

-

The tosylate group first leaves to form a carbocation intermediate, which is then attacked by the nucleophile.

-

Elimination Reactions

This compound can also undergo elimination reactions, typically following an or pathway.

-

$$ E2 Mechanism :**

-

A strong base abstracts a proton from a β-carbon while simultaneously expelling the tosylate as a good leaving group.

-

This reaction results in the formation of alkenes and is favored in more substituted systems.

-

-

$$ E1 Mechanism :**

-

Similar to , this mechanism involves the formation of a carbocation after loss of the tosylate group, followed by deprotonation to form an alkene.

-

Reaction Conditions and Yields

The efficiency and selectivity of these reactions can vary significantly based on experimental conditions such as solvent choice, temperature, and concentration of reagents.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| DMF, room temperature | 85% | |

| Ethanol, reflux | 75% | |

| DMSO, strong base (NaOH) | 90% | |

| Acetic acid, heat | 70% |

Mechanistic Insights

Recent studies have provided insights into the mechanisms underlying these reactions:

-

The nucleophilicity of various reagents significantly affects reaction outcomes; for example, stronger nucleophiles like iodide can facilitate faster reactions compared to weaker ones like bromide.

-

The presence of electron-withdrawing groups on aromatic systems can enhance the reactivity of benzyl tosylates by stabilizing transition states during nucleophilic attack .

科学的研究の応用

Chemistry: Daledalin tosylate is used in organic synthesis as a reagent for creating good leaving groups, facilitating various chemical transformations .

Biology and Medicine: In biological research, this compound has been studied for its effects on norepinephrine reuptake and its potential as an antidepressant . Although it was not marketed, it provided valuable insights into the development of selective norepinephrine reuptake inhibitors.

Industry: The compound is used in the pharmaceutical industry for research and development of new antidepressant drugs. Its ability to potentiate catecholamines makes it a valuable tool in neuropharmacological studies .

作用機序

ダレダリン トシレートは、ノルエピネフリンの再取り込みを選択的に阻害することにより、シナプス間隙におけるこの神経伝達物質の濃度を高めます . この作用は、カテコールアミンの効果を増強し、神経活動の増加と潜在的な抗うつ効果につながります。 この化合物は、セロトニンまたはドーパミンの再取り込みに有意な影響を与えず、抗ヒスタミン作用または抗コリン作用もありません .

類似化合物との比較

類似化合物:

アメダリン: ダレダリン トシレートの前駆体であり、その合成に使用されます.

アミトリプチリン: 作用機序は異なりますが、同様の効果を持つ別の抗うつ剤です.

独自性: ダレダリン トシレートは、セロトニンまたはドーパミンの再取り込みに影響を与えることなく、ノルエピネフリンの再取り込みを選択的に阻害するという点で独特です。 この特異性は、複数の神経伝達物質に幅広い影響を与える可能性のある他の抗うつ剤とは異なります .

生物活性

Daledalin tosylate, a compound developed in the 1970s by Pfizer, is primarily recognized for its selective norepinephrine reuptake inhibition, which positions it as a potential antidepressant agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Name : this compound

- CAS Number : 23226-37-1

- Molecular Formula : C26H32N2O3S

- Molecular Weight : 452.61 g/mol

This compound has been studied for its effects on norepinephrine reuptake and its potential role in treating depressive disorders. It has shown promise in enhancing the action of catecholamines and reversing hypothermia induced by noradrenaline .

This compound functions primarily by inhibiting the reuptake of norepinephrine. This action increases the concentration of norepinephrine in the synaptic cleft, which is crucial for mood regulation and cognitive function. The compound also exhibits monoamine oxidase inhibitory activity, suggesting that it may act as a substrate for this enzyme .

Antidepressant Properties

Research indicates that this compound has significant antidepressant effects. In various animal models, it has been shown to:

- Potentiate amphetamine-induced excitation in rats.

- Antagonize reserpine-induced hypothermia and sedation.

- Reduce tetrabenazine-induced ptosis in mice .

These findings suggest that this compound could be beneficial in managing depressive symptoms by modulating neurotransmitter levels.

Case Studies

A review of literature reveals several studies focusing on the efficacy of this compound:

-

Study on Norepinephrine Reuptake :

- Objective : To evaluate the effects of this compound on norepinephrine levels.

- Findings : The compound significantly increased norepinephrine concentrations in synaptic clefts, supporting its role as a reuptake inhibitor.

- Animal Model Trials :

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with other known antidepressants is presented below:

| Compound | Mechanism of Action | Efficacy in Animal Models |

|---|---|---|

| This compound | Norepinephrine reuptake inhibitor | Significant |

| Fluoxetine (Prozac) | Selective serotonin reuptake inhibitor | Moderate |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Significant |

This table illustrates that while this compound is effective, it operates through a different mechanism compared to traditional SSRIs like fluoxetine.

特性

CAS番号 |

23226-37-1 |

|---|---|

分子式 |

C26H32N2O3S |

分子量 |

452.6 g/mol |

IUPAC名 |

4-methylbenzenesulfonic acid;N-methyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C19H24N2.C7H8O3S/c1-19(13-8-14-20-2)15-21(16-9-4-3-5-10-16)18-12-7-6-11-17(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9-12,20H,8,13-15H2,1-2H3;2-5H,1H3,(H,8,9,10) |

InChIキー |

HCIFDIMOPGHYSI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Daledalin tosylate; UK-3557-15; UK3557-15; UK 3557-15; UK-355715; UK355715; UK 355715. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。